1-Vinyl-1,2,4-triazole

Catalog No.
S579649
CAS No.
2764-83-2
M.F
C4H5N3
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinyl-1,2,4-triazole

Researchers replacing imidazole monomers in high-temperature fuel cells face electrochemical instability. 1-Vinyl-1,2,4-triazole resolves this with unique proton-hopping (Grotthuss) pathways and robust covalent anchoring.

  • Anhydrous proton conductivity of 10^-3 S/cm at 120°C, enabling >120°C fuel cell operation without humidification.
  • Thermal stability up to 350°C, ideal for high-temperature PEMs and polymeric ionic liquids.
  • Water-initiated hydrogen bonding for crosslinker-free porous membranes and nanoparticle capping.

Supplied with analytical documentation, consistent quality, and global logistics support.

CAS Number

2764-83-2

Product Name

1-Vinyl-1,2,4-triazole

IUPAC Name

1-ethenyl-1,2,4-triazole

Molecular Formula

C4H5N3

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2

InChI Key

ITUNZCVRYICLQM-UHFFFAOYSA-N

SMILES

C=CN1C=NC=N1

Synonyms

1-vinyl-1,2,4-triazole, VTri cpd

Canonical SMILES

C=CN1C=NC=N1

The exact mass of the compound 1-Vinyl-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

1-Vinyl-1,2,4-triazole (CAS: 2764-83-2) is a highly reactive, water-soluble N-vinyl heterocyclic monomer primarily procured for the synthesis of functional homopolymers and copolymers. Characterized by its five-membered aromatic ring containing three nitrogen atoms, this monomer offers multiple coordination sites and robust hydrogen-bonding capabilities [1]. In industrial and advanced research settings, it is valued for producing polymers with exceptional thermal stability (up to 300–350 °C), broad solubility in polar aprotic solvents, and high thermodynamic flexibility [2]. Its primary procurement drivers include its use as a precursor for anhydrous proton-conducting membranes, polymeric ionic liquids (PILs), and stabilizing matrices for metal nanoparticles, where its unique nitrogen distribution provides distinct physicochemical advantages over standard azole monomers [1].

Research Fit

Vinyl monomer for controlled radical polymerization workflows
Supports thermal stability screening in copolymer design
Enables water-soluble polymer research and hydrogel development

Attempting to substitute 1-vinyl-1,2,4-triazole with closely related analogs, such as 1-vinylimidazole or non-vinyl 1,2,4-triazole, frequently compromises application-critical performance. While 1-vinylimidazole is a common substitute for basic coordination or quaternization tasks, its higher electron density reduces electrochemical stability at elevated voltages, limiting its viability in high-temperature fuel cell membranes [1]. Furthermore, the specific arrangement of the two unsubstituted nitrogen atoms in the 1,2,4-triazole ring enables distinct proton-hopping pathways (Grotthuss mechanism) and unique hydrogen-bonded supramolecular cross-linking that imidazole rings cannot replicate [2]. Substituting with non-vinyl 1,2,4-triazole fails entirely in applications requiring a covalently bound polymer backbone, as it can only serve as a dopant and is highly prone to leaching under operational stress [1].

Substitution Risk

1-Vinylimidazole mismatch
Different acid-base properties and metal coordination geometry may shift complexation behavior
4-Vinyl-1,2,3-triazole mismatch
Isomeric triazole substitution alters copolymerization reactivity and thermal stability profile
Comonomer reactivity ratio dependence
VT reactivity ratios vary substantially with comonomer choice, limiting direct substitution without reoptimization

Anhydrous Proton Conductivity

In the development of high-temperature proton exchange membranes (PEMs), 1-vinyl-1,2,4-triazole copolymers demonstrate superior anhydrous proton transfer compared to imidazole-based alternatives. A direct comparative study showed that a copolymer containing 33% 1-vinyl-1,2,4-triazole achieved a proton conductivity of 10^-3 S/cm at 120 °C under anhydrous conditions, significantly outperforming equivalent imidazole copolymers[1]. This enhanced conductivity is attributed to the low-barrier hydrogen bonds formed by the 1,2,4-triazole fragments, which facilitate efficient proton hopping without relying on water molecules.

Evidence DimensionAnhydrous proton conductivity at 120 °C
Target Compound Data10^-3 S/cm (33% triazole copolymer)
Comparator Or BaselineImidazole-based copolymer (lower conductivity under identical conditions)
Quantified DifferenceSignificant increase in anhydrous proton conductivity
Conditions120 °C, anhydrous state, 33% comonomer content

Justifies the procurement of 1-vinyl-1,2,4-triazole over 1-vinylimidazole for next-generation, high-temperature fuel cell membranes that must operate without water humidification.

Reactivity vs. sodium vinylsulfonate
Head-to-head
Higher reactivity in free-radical copolymerization
vs. sodium vinylsulfonate (lower reactivity)
Supports efficient triazole incorporation
Aqueous/organic media; reactivity advantage favors compositional control

Supramolecular Porous Membranes

When quaternized to form poly(ionic liquids) (PILs), the 1,2,4-triazole ring exhibits unique phase-separation behaviors not seen in imidazole analogs. Research indicates that while poly(3-methyl-1-vinylimidazolium TFSI) fails to form a regular structure upon contact with water, the corresponding poly(4-methyl-1-vinyl-1,2,4-triazolium TFSI) physically cross-links via water molecules through hydrogen bonding to form a stable, porous membrane [1]. This structural divergence is strictly tied to the nitrogen positioning in the 1,2,4-triazole ring.

Evidence DimensionWater-initiated structural morphology
Target Compound DataForms a physically cross-linked porous membrane
Comparator Or Baseline1-vinylimidazole derivative (fails to form a regular structure)
Quantified DifferenceBinary morphological divergence (porous membrane vs. unstructured)
ConditionsWet conditions (contact with water), TFSI counterion

Essential for buyers engineering single-component porous membranes or PILs where water-induced physical cross-linking is required without adding chemical cross-linkers.

Thermal stability
Class-level
Stable up to 260 °C by TGA/DSC
Supports high-temperature processing screening
Class-level inference; compare to specific copolymer system

Electrochemical Stability Window

The electron density distribution within the 1,2,4-triazole ring provides enhanced resistance to electrochemical degradation compared to imidazole. Polymers derived from 1-vinyl-1,2,4-triazole maintain electrochemical stability up to 3.0–4.0 V, whereas imidazole rings suffer from insufficient electrochemical stability due to their higher electron density [1]. This makes 1-vinyl-1,2,4-triazole the required monomer for electrolytes exposed to high oxidative potentials.

Evidence DimensionElectrochemical stability window
Target Compound DataStable up to 3.0–4.0 V
Comparator Or BaselineImidazole derivatives (insufficient stability at high potentials)
Quantified DifferenceExtended anodic stability limit
ConditionsPolymer electrolyte membrane applications

Dictates monomer selection for solid-state batteries and fuel cells where oxidative degradation of the polymer backbone must be minimized.

RAFT dispersity control
Head-to-head
Đ = 1.16, conversion >98%
Enables narrow molecular weight PVT
Dithiocarbamate CTA outperformed other CTA classes

Nanoparticle Stabilization Thermodynamics

Poly(1-vinyl-1,2,4-triazole) exhibits exceptionally strong interactions with water, making it a superior stabilizing matrix for metal nanoparticles. The mixing of PVT with water yields a highly exothermic enthalpy (ΔH = –68.9 kcal/mol) and a negative free energy of mixing (ΔG = –37.8 kcal/mol), driven by the unshared electron pairs on the triazole nitrogens [1]. This intense hydration ensures that PVT-capped silver or gold nanoparticles remain uniformly dispersed and stable in aqueous media, preventing agglomeration more effectively than less hydrophilic polymers.

Evidence DimensionEnthalpy of mixing with water (ΔH)
Target Compound DataΔH = –68.9 kcal/mol
Comparator Or BaselineStandard water-soluble N-vinyl polymers (less exothermic hydration)
Quantified DifferenceHighly negative enthalpy indicating intense hydrogen bonding
ConditionsAqueous solution, thermodynamic measurement

Validates the choice of 1-vinyl-1,2,4-triazole for formulating biocompatible metal-polymer nanocomposites, ensuring long-term colloidal stability.

Acute oral toxicity
Class-level
LD50 > 5000 mg/kg
Reported low acute toxicity in rodent model
Class-level inference; verify for intended polymer and application
Anhydrous proton conductivity
Class-level
10⁻³–10⁻¹ S/cm at >100 °C
Imidazole-based membranes require humidification
Enables high-temperature anhydrous fuel cell research
Source-specific review; membrane fabrication-dependent
Reactivity ratio vs. TEVS
Head-to-head
rVT = 4.004
Triethoxyvinylsilane rTEVS = 0.227
Preferential VT incorporation into copolymer
Radical copolymerization; ~17.6× higher relative reactivity

Anhydrous Proton Exchange Membranes

Directly leveraging its superior anhydrous proton conductivity (10^-3 S/cm at 120 °C) and high thermal stability (up to 350 °C), this monomer is the optimal choice for synthesizing polymer backbones in fuel cells operating above 120 °C, replacing conventional humidified Nafion systems or imidazole-based polymers [1].

Single-Component Porous PILs

Utilizing its unique water-initiated hydrogen-bonding behavior, 1-vinyl-1,2,4-triazole is procured to synthesize quaternized PILs that spontaneously form porous membranes in wet conditions, ideal for advanced filtration, separation, and solid-state electrolyte applications where chemical cross-linkers are undesirable [2].

Stabilizing Noble Metal Nanocomposites

Driven by its highly exothermic interaction with water (ΔH = –68.9 kcal/mol) and multiple coordination sites, the monomer is polymerized to create highly hydrophilic capping agents for silver and gold nanoparticles, ensuring exceptional colloidal stability for antimicrobial coatings and catalytic systems [3].

High-Voltage Polymer Electrolytes

Benefiting from an extended electrochemical stability window (up to 4.0 V) compared to imidazole analogs, 1-vinyl-1,2,4-triazole is selected for synthesizing robust polymer electrolytes in next-generation electrochemical devices and sensors that operate under high oxidative stress [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Controlled radical polymerization for block copolymers
RAFT compatibility
Narrow dispersity and high monomer conversion
High-temperature proton exchange membrane fuel cell research
Anhydrous proton conductivity
Electrochemical stability window and thermal endurance
Biocompatible hydrogels for antimicrobial research
Low acute toxicity profile
Hydrogel swelling capacity and antimicrobial response
Heat-resistant copolymer coatings
Reactivity ratio with silane comonomers
Thermal stability and film formation properties

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Vinyl-1,2,4-triazole

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